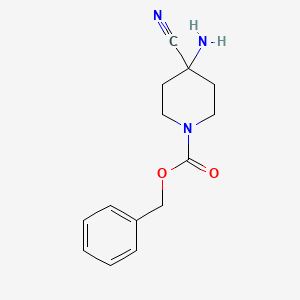

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Overview

Description

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound with the CAS Number: 331281-15-3 . It has a molecular weight of 259.31 and its molecular formula is C14H17N3O2 . The IUPAC name for this compound is benzyl 4-amino-4-cyano-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Design and Synthesis of Functional Materials

Research has demonstrated the utility of benzyl-protected cyclic esters and amides in the synthesis of hydrophilic aliphatic polyesters. These compounds serve as building blocks in creating polymers with specific functional groups, which can be further modified or deprotected to yield materials with desired properties (Trollsås et al., 2000). Such materials find applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds.

Optimization of Chemical Processes

The selective enzymatic kinetic resolution of primary amines, including benzyl amines, at high temperatures using carboxylic acids and their esters as acyl donors highlights the potential for optimizing industrial-scale chemical syntheses. This method provides a sustainable approach to producing enantiomerically pure compounds, crucial in the pharmaceutical industry (Nechab et al., 2007).

Development of Pharmacologically Active Compounds

Significant advancements have been made in synthesizing benzochromene derivatives, showcasing potent anti-proliferative properties against colorectal cancer cell lines. These findings underscore the importance of benzyl-protected compounds in medicinal chemistry, especially for designing new chemotherapeutic agents (Ahagh et al., 2019).

Chemoselective Oxyfunctionalization

The development of manganese-catalyzed methods for the oxyfunctionalization of functionalized benzylic compounds presents a robust pathway for synthesizing ketones and modifying bioactive molecules. This technique enables the facile introduction of oxygen-containing functional groups into complex organic substrates, with broad implications for material science and drug development (Zhou et al., 2022).

Properties

IUPAC Name |

benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHDPIWPOMOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682164 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331281-15-3 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)